2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
描述
2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by Japanese scientists in the early 1990s, and since then, it has been the subject of numerous studies investigating its mechanism of action, physiological effects, and potential therapeutic applications.
作用机制
The mechanism of action of 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide involves its binding to sphingosine-1-phosphate (S1P) receptors, which are present on a variety of cell types, including lymphocytes, endothelial cells, and smooth muscle cells. By binding to these receptors, this compound inhibits the egress of lymphocytes from lymphoid organs, thereby reducing the number of circulating lymphocytes and suppressing immune responses.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, including the reduction of lymphocyte counts, the inhibition of lymphocyte migration, and the modulation of cytokine production. This compound has also been shown to have anti-inflammatory effects, reduce blood pressure, and improve endothelial function.
实验室实验的优点和局限性
2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and long half-life. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several potential future directions for research on 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, including the development of new analogs with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential therapeutic applications in other medical conditions, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
科学研究应用
2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including multiple sclerosis, organ transplantation, and cancer. In multiple sclerosis, this compound has been shown to reduce the frequency and severity of relapses and delay the progression of disability. In organ transplantation, this compound has been shown to reduce the incidence of rejection and improve graft survival. In cancer, this compound has been shown to have anti-tumor effects in a variety of cancer types.
属性
IUPAC Name |
2-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9(12-7-4-8-17-12)15-13(16)10-5-2-3-6-11(10)14/h2-3,5-6,9,12H,4,7-8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRIBTPEHXVHCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。